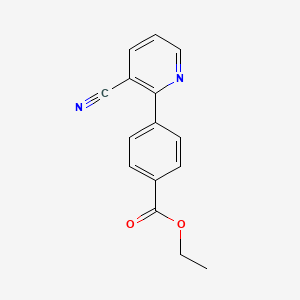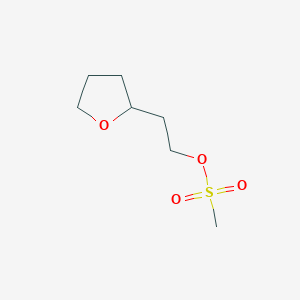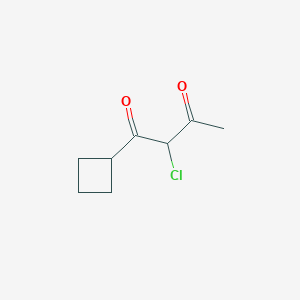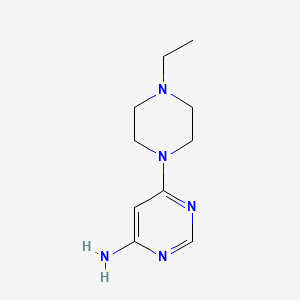
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Übersicht
Beschreibung
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine (hereafter referred to as 5-CPMT) is a novel compound that has recently been developed for use in scientific research. This compound has a wide range of potential applications, including as a substrate for enzyme-catalyzed reactions, as a drug target, and as a tool for studying biochemical pathways.
Wissenschaftliche Forschungsanwendungen
CDK2 Inhibition and Antitumor Activity
A study by Fathalla et al. (2012) explored pyrimidine-benzenesulfonamide derivatives as potential cyclin-dependent kinase 2 (CDK2) inhibitors. These compounds, including derivatives of 5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine, showed promising anti-proliferative activity against human Hela cell line, indicating potential for antitumor applications (Fathalla et al., 2012).
Synthesis and Fungicidal Properties
Research by Тумкявичюс et al. (2013) involved the synthesis of pyrimidine derivatives starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile. These derivatives demonstrated fungicidal properties, showcasing another application of pyrimidine compounds in the agricultural sector (Тумкявичюс et al., 2013).
15-Lipoxygenase Inhibition
Asghari et al. (2016) synthesized new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine). These compounds were evaluated as potential inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes, indicating a possible role in anti-inflammatory therapies (Asghari et al., 2016).
Antibacterial and Antifungal Activity
Tugcu and Turhan (2018) reported the synthesis of new substituted pyrimidine derivatives through one-pot multicomponent reactions. These compounds were evaluated for their antibacterial and antifungal activity, suggesting potential use in antimicrobial treatments (Tugcu & Turhan, 2018).
CDK4, 6 Inhibitors
Shimamura et al. (2006) identified 5-Pyrimidinyl-2-aminothiazole as an inhibitor of cyclin-dependent kinases (CDKs), particularly showing selectivity for CDK4 over other CDKs. This research indicates the potential of related pyrimidine compounds in targeted cancer therapies (Shimamura et al., 2006).
Eigenschaften
IUPAC Name |
5-[2-(cyclopropylmethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-7-11(17-12(13)15-7)9-4-5-14-10(16-9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUROYAJOMCTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Cyclopropylmethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



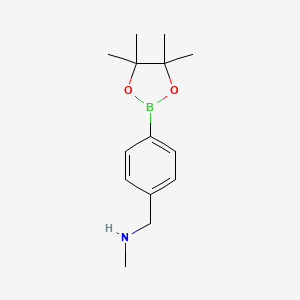
![N-Methyl-2-[(4-methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1426472.png)
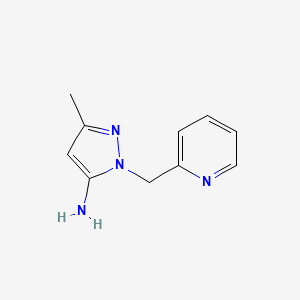

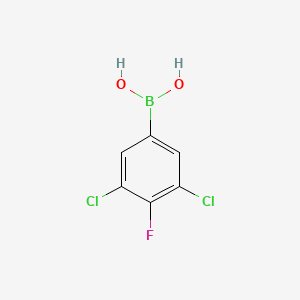
![2-(Pyridin-2-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1426479.png)
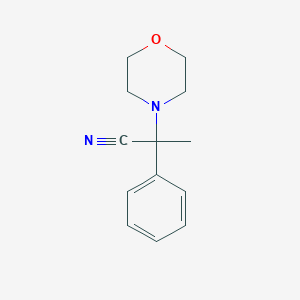

![Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1426483.png)
